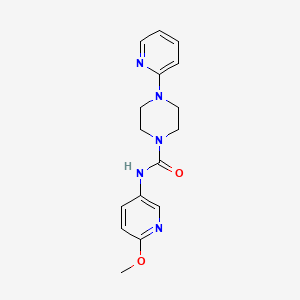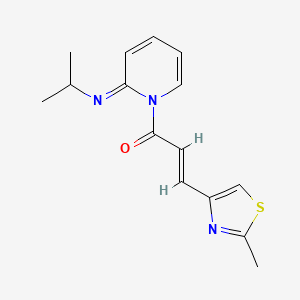
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is known for its potent analgesic effects and has been widely used in pain management. The chemical structure of ODT is similar to that of tramadol, which is a widely used pain reliever. However, ODT has a higher potency than tramadol and is classified as a Schedule II controlled substance in the United States.
Wirkmechanismus
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. This compound has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has a number of advantages for use in lab experiments. It has a high potency and is effective in small doses. It also has a lower potential for abuse and dependence compared to other opioids. However, this compound can be difficult to obtain and may be expensive.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of opioid addiction. Another area of interest is the development of new formulations of this compound that are more effective and have fewer side effects. Additionally, research is needed to better understand the long-term effects of this compound use and its potential for abuse and dependence.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 2-methoxyphenyl magnesium bromide with 2-methyl-1-piperidinylmagnesium bromide, followed by the reaction with methyl chloroformate. The resulting product is then hydrolyzed with hydrochloric acid to give this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has been extensively studied for its analgesic effects. It has been shown to be effective in the treatment of both acute and chronic pain. This compound has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-5-6-10-16(11)14(17)15-12-8-3-4-9-13(12)18-2/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCOOUWQSISAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 4-(trifluoromethoxy)benzoate](/img/structure/B7546527.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)

![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
